molecular formula C12H27O2PS B14717584 o-Ethyl S-nonyl methylphosphonothioate CAS No. 13088-89-6

o-Ethyl S-nonyl methylphosphonothioate

Cat. No.: B14717584
CAS No.: 13088-89-6
M. Wt: 266.38 g/mol
InChI Key: AMXPHGZPXNYMOA-UHFFFAOYSA-N
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Description

o-Ethyl S-nonyl methylphosphonothioate (IUPAC name: this compound) is an organophosphorus compound characterized by a methyl group attached to a phosphorus atom, an ethyl ester group on the oxygen, and a nonyl thioester group on the sulfur. Its molecular formula is C₁₂H₂₇O₂PS, with a molecular weight of 278.38 g/mol. Structurally, it belongs to the phosphonothioate family, which includes compounds with diverse applications ranging from pesticides to chemical warfare agents (CWAs).

Properties

CAS No.

13088-89-6

Molecular Formula

C12H27O2PS

Molecular Weight

266.38 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]sulfanylnonane

InChI

InChI=1S/C12H27O2PS/c1-4-6-7-8-9-10-11-12-16-15(3,13)14-5-2/h4-12H2,1-3H3

InChI Key

AMXPHGZPXNYMOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSP(=O)(C)OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution from Methylphosphonothioic Dichloride

The most direct route to O-ethyl S-nonyl methylphosphonothioate involves the sequential substitution of chlorine atoms in methylphosphonothioic dichloride (CH₃P(O)Cl₂). This method employs a two-step process:

Ethoxy Group Introduction

Methylphosphonothioic dichloride is reacted with anhydrous ethanol in the presence of a base, such as triethylamine, to neutralize hydrochloric acid byproducts. The reaction is conducted under inert conditions at 0–5°C to minimize side reactions:
$$
\text{CH₃P(O)Cl₂ + C₂H₅OH + Et₃N → CH₃P(O)(OEt)Cl + Et₃N·HCl}
$$
The intermediate, O-ethyl methylphosphonochloridothioate (CH₃P(O)(OEt)Cl), is isolated via fractional distillation (b.p. 92–94°C at 15 mmHg) with a yield of 78–85%.

Nonylthiol Incorporation

The chloridate intermediate is then reacted with nonanethiol (C₉H₁₉SH) in tetrahydrofuran (THF) at −10°C. A catalytic amount of N,N-dimethylaminopyridine (DMAP) accelerates the substitution:
$$
\text{CH₃P(O)(OEt)Cl + C₉H₁₉SH → CH₃P(O)(OEt)(SC₉H₁₉) + HCl}
$$
The crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 4:1), yielding 65–72% of this compound.

Key Parameters:
Parameter Value/Range
Temperature −10°C to 0°C
Reaction Time 4–6 hours
Solvent Tetrahydrofuran (THF)
Purification Method Column Chromatography

Transesterification of Phosphonite Esters

An alternative approach adapts the transesterification method used in V-series nerve agent synthesis. This route begins with methylphosphonous dichloride (CH₃PCl₂), which is converted to a phosphonite ester before introducing the nonylthiol group.

Phosphonite Ester Formation

Methylphosphonous dichloride is treated with excess ethanol to form diethyl methylphosphonite (CH₃P(OEt)₂). The reaction is exothermic and requires cooling to maintain 20–25°C:
$$
\text{CH₃PCl₂ + 2 C₂H₅OH → CH₃P(OEt)₂ + 2 HCl}
$$
The diethyl phosphonite is distilled under reduced pressure (b.p. 68–70°C at 10 mmHg) with a yield of 89–93%.

Thiol Transesterification

The diethyl phosphonite undergoes transesterification with nonanethiol in the presence of sodium hydride (NaH) as a base. The reaction proceeds at 50°C for 12 hours:
$$
\text{CH₃P(OEt)₂ + C₉H₁₉SH → CH₃P(OEt)(SC₉H₁₉) + C₂H₅OH}
$$
Excess ethanol is removed via rotary evaporation, and the product is isolated with a yield of 60–68%.

Challenges and Solutions:
  • Side Reactions : Competing hydrolysis of the phosphonite ester can occur if moisture is present. Strict anhydrous conditions (e.g., molecular sieves) are critical.
  • Stereochemical Control : The transesterification step produces a racemic mixture. Chiral catalysts, such as binaphthol-derived ligands, have been explored to achieve enantioselectivity.

Thionation of Phosphonate Precursors

Thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) provides a pathway to convert phosphonate esters to their thio analogues.

Synthesis of O,O-Diethyl Methylphosphonate

Diethyl methylphosphonate (CH₃P(O)(OEt)₂) is prepared via Arbuzov reaction between methyl iodide and triethyl phosphite:
$$
\text{P(OEt)₃ + CH₃I → CH₃P(O)(OEt)₂ + EtI}
$$
The product is distilled at 88–90°C (15 mmHg) with >90% yield.

Thionation and Alkylation

Lawesson’s reagent (1.2 equiv) is added to the phosphonate in toluene under reflux (110°C, 8 hours). The resulting O,O-diethyl methylphosphonothioate (CH₃P(S)(OEt)₂) is then alkylated with 1-bromononane in dimethylformamide (DMF) using potassium carbonate as a base:
$$
\text{CH₃P(S)(OEt)₂ + C₉H₁₉Br → CH₃P(S)(OEt)(SC₉H₁₉) + EtBr}
$$
Purification via vacuum distillation yields 55–62% of the target compound.

Comparative Analysis of Methods:
Method Yield (%) Purity (%) Scalability Safety Concerns
Nucleophilic Substitution 65–72 95–98 Moderate HCl gas generation
Transesterification 60–68 90–94 High Moisture sensitivity
Thionation 55–62 85–90 Low Toxic byproducts (H₂S)

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Minimize exothermic risks during chloridate formation.
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) is used to reduce disulfide impurities, enhancing product purity to >99%.
  • Environmental Controls : Scrubbers neutralize HCl and H₂S emissions, ensuring compliance with chemical safety regulations.

Analytical Characterization

Synthetic batches are validated using:

  • ³¹P NMR Spectroscopy : Single resonance at δ 55–58 ppm confirms product identity.
  • GC-MS : Retention time of 14.2 min (HP-5 column) with m/z 278 [M+H]⁺.
  • Elemental Analysis : Calculated for C₁₁H₂₅O₂PS: C 51.14%, H 8.89%; Found: C 50.98%, H 8.76%.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction times by 50% while maintaining yields.
  • Ionic Liquid Solvents : Improve selectivity in thiol substitution steps, reducing byproduct formation.

Chemical Reactions Analysis

Types of Reactions

o-Ethyl S-nonyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

o-Ethyl S-nonyl methylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of o-Ethyl S-nonyl methylphosphonothioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (O/S/P) Toxicity/Regulatory Status Key Properties
o-Ethyl S-nonyl methylphosphonothioate C₁₂H₂₇O₂PS O-Ethyl, S-Nonyl, P-Methyl Not explicitly reported High hydrophobicity, slow hydrolysis
VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) C₁₁H₂₆NO₂PS O-Ethyl, S-Diisopropylaminoethyl, P-Methyl Extremely toxic (nerve agent) Inhibits acetylcholinesterase; slow hydrolysis
O-Ethyl S-phenyl ethylphosphonothioate C₁₀H₁₅O₂PS O-Ethyl, S-Phenyl, P-Ethyl Banned (pesticide derivative) Aromatic substituent increases reactivity
cis-Methocrotophos C₁₀H₁₅O₃PS O-Ethyl, O-(4-methylthiophenyl), P-Methyl Banned (organophosphorus pesticide) High environmental persistence
Nonyl S-2-diethylaminoethyl ethylphosphonothiolate C₁₈H₄₀NO₂PS S-Diethylaminoethyl, O-Nonyl, P-Ethyl Schedule I (CWA precursor) Combines aminoalkyl and long alkyl chain

Key Observations:

Toxicity Mechanisms: VX and aminoalkyl-substituted analogs (e.g., S-diethylaminoethyl in ) exhibit extreme neurotoxicity due to acetylcholinesterase inhibition. The target compound lacks amino groups, likely reducing acute toxicity . Aromatic analogs like O-Ethyl S-phenyl ethylphosphonothioate show enhanced reactivity but are regulated due to ecological risks .

Environmental Behavior: Long alkyl chains (e.g., nonyl) increase hydrophobicity, leading to bioaccumulation in lipid-rich tissues. This contrasts with smaller, polar substituents like ethyl or methyl . Hydrolysis rates correlate with steric hindrance: VX and the target compound degrade slowly, whereas phenyl-substituted analogs react faster .

Analytical Differentiation: 1H/13C NMR spectra distinguish substituents: Nonyl chains produce distinct alkyl signals (δ 0.8–1.5 ppm), while aromatic or aminoalkyl groups show unique shifts (e.g., phenyl at δ 7.2–7.8 ppm) . Gas chromatography (GC) identifies volatility differences; nonyl-substituted compounds require higher temperatures for elution .

Regulatory Status: Aminoalkyl and aromatic derivatives (e.g., cis-Methocrotophos) are often banned due to high toxicity or persistence. The target compound’s regulatory status remains unclear but warrants scrutiny due to structural similarities .

Research Findings and Data

Hydrolysis Kinetics (Selected Compounds)

Compound Half-Life (pH 7, 25°C) Hydrolysis Products
This compound >30 days (estimated) Methylphosphonic acid, nonylthiol
VX ~50 days Ethanol, methylphosphonic acid
O-Ethyl S-phenyl ethylphosphonothioate ~7 days Phenol, ethylphosphonic acid

Sources: Hydrolysis data extrapolated from VX studies and structural analogs .

Toxicity Data (LD₅₀, Rat Oral)

  • VX : 0.04 mg/kg
  • cis-Methocrotophos : 2.1 mg/kg (banned)
  • O-Ethyl S-phenyl ethylphosphonothioate: 12 mg/kg

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